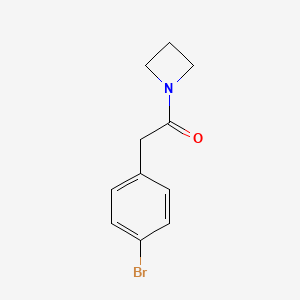

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone

Overview

Description

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is an organic compound that features an azetidine ring attached to a 4-bromophenyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromobenzoyl chloride+azetidinetriethylaminethis compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

Reduction: Formation of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Activity Against Bacterial and Fungal Strains

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone has shown promising antimicrobial properties. In a study evaluating various azetidinone derivatives, compounds containing the azetidine moiety exhibited significant antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined using broth dilution methods, revealing that certain derivatives had MIC values comparable to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| 9e | B. subtilis | 32 | Aspergillus niger | 64 |

| 9g | S. aureus | 16 | Candida albicans | 32 |

| 9a | P. aeruginosa | 64 | Trichophyton rubrum | 128 |

Cytotoxicity Against Cancer Cell Lines

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, notably the MCF-7 breast cancer cell line. In vitro assays demonstrated that certain derivatives achieved high percentages of cell inhibition, suggesting their potential as anticancer agents .

Table 2: Cytotoxicity of Azetidinone Derivatives on MCF-7 Cell Line

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| AZ-5 | 0.1 | 93.28 |

| AZ-10 | 0.5 | 90.56 |

| AZ-14 | 1.0 | 89.84 |

| AZ-19 | 2.0 | 94.76 |

Case Study: Antimicrobial Efficacy

In a systematic evaluation of various azetidinone derivatives, researchers synthesized multiple compounds and tested them against a panel of bacterial and fungal strains. The study identified lead compounds with remarkable antimicrobial activity, leading to further investigations into their structure-activity relationships (SAR). The findings underscored the importance of specific functional groups in enhancing biological activity .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of azetidinone derivatives against MCF-7 cells. Researchers utilized MTT assays to quantify cell viability and established that certain modifications to the azetidine structure significantly improved cytotoxicity. This work not only highlighted the therapeutic potential of these compounds but also provided insights into their pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

1-(Azetidin-1-yl)-2-phenylethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.

1-(Pyrrolidin-1-yl)-2-(4-bromophenyl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring, which can influence its chemical properties and interactions.

1-(Azetidin-1-yl)-2-(4-chlorophenyl)ethanone: Substitutes the bromine atom with chlorine, potentially altering its reactivity and biological effects.

Uniqueness

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is unique due to the presence of both the azetidine ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is a compound characterized by its unique azetidine ring and a bromophenyl group, which contribute to its potential biological activities. The molecular formula of this compound is C₁₁H₁₂BrNO, with a molecular weight of 254.13 g/mol, and it is identified by the CAS number 1387381-12-5. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties.

Structural Features

The structural components of this compound play a vital role in its biological activity:

- Azetidine Ring : This four-membered ring is known for its diverse biological properties, including antimicrobial and anticancer activities.

- Bromophenyl Group : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that azetidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, particularly breast cancer cells (MCF-7). For instance, several synthesized derivatives demonstrated cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM) compared to standard drugs like doxorubicin .

Table 1: Cytotoxic Effects of Azetidine Derivatives on MCF-7 Cells

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| AZ-5 | 0.1 | 93.28% |

| AZ-9 | 0.5 | 90.56% |

| AZ-10 | 1 | 93.14% |

| AZ-14 | 2 | 89.84% |

| AZ-19 | 0.5 | 94.76% |

Antimicrobial Activity

The antimicrobial potential of azetidine derivatives has been extensively studied. Compounds containing the azetidine structure have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) such as bromine at specific positions enhances antibacterial activity .

Table 2: Antimicrobial Activity of Azetidine Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| AZ-5 | E. coli | Moderate |

| AZ-10 | S. aureus | High |

| AZ-19 | P. mirabilis | Significant |

Antioxidant Activity

The antioxidant properties of azetidine derivatives have also been investigated, revealing their potential to scavenge free radicals and mitigate oxidative stress in biological systems . The introduction of hydroxyl or methoxy groups has been linked to enhanced antioxidant activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution patterns on the azetidine ring significantly affect the biological activities of these compounds. The presence of halogens (e.g., Cl, Br) at para positions has been correlated with increased anticancer and antimicrobial activities .

Case Studies

Several case studies highlight the effectiveness of azetidine derivatives in clinical and laboratory settings:

- Study on MCF-7 Cells : A series of azetidine derivatives were synthesized and evaluated for their antiproliferative effects on MCF-7 cells, demonstrating significant cytotoxicity compared to standard treatments .

- Antimicrobial Testing : Various azetidine derivatives were tested against common pathogens using disc diffusion methods, revealing promising results against resistant strains .

- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that certain derivatives possess strong antioxidant properties .

Properties

IUPAC Name |

1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECFPYDKGZGGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.